molecular formula C12H14ClFO3 B14019649 Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

Cat. No.: B14019649
M. Wt: 260.69 g/mol
InChI Key: DDNQSOBXONTDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-5-methoxybenzoate
  • Tert-butyl 3-chloro-2-fluoro-6-methoxybenzoate
  • Tert-butyl 2-chloro-6-fluoro-4-methoxybenzoate

Uniqueness

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

InChI

InChI=1S/C12H14ClFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3

InChI Key

DDNQSOBXONTDAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.